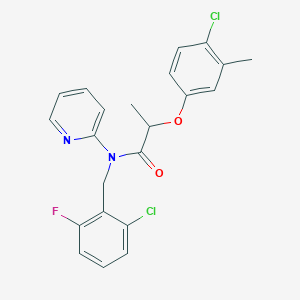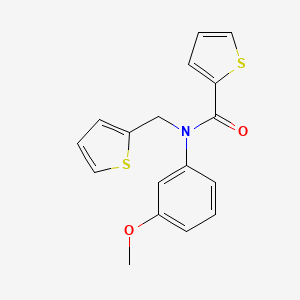![molecular formula C18H15ClFN3O3 B11331548 N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-fluorophenoxy)butanamide](/img/structure/B11331548.png)
N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-fluorophenoxy)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-fluorophenoxy)butanamide is a synthetic organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is known for its diverse biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-fluorophenoxy)butanamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The initial step involves the cyclization of a suitable precursor to form the 1,2,4-oxadiazole ring. This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, where a chlorinated aromatic compound reacts with the oxadiazole intermediate.
Attachment of the Fluorophenoxy Group: The fluorophenoxy group is incorporated via a nucleophilic substitution reaction, where a fluorinated phenol reacts with a suitable leaving group on the oxadiazole intermediate.
Formation of the Butanamide Moiety: The final step involves the formation of the butanamide moiety through an amide coupling reaction, typically using a coupling reagent such as EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-fluorophenoxy)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the oxadiazole ring or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学研究应用
N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-fluorophenoxy)butanamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its biological activity. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer effects.
Biological Studies: Researchers use this compound to study its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action.
Materials Science: The compound’s unique chemical structure makes it a candidate for the development of new materials with specific properties, such as polymers or coatings.
Chemical Biology: It is used as a tool compound to probe biological pathways and mechanisms, helping to elucidate the roles of specific molecular targets.
作用机制
The mechanism of action of N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-fluorophenoxy)butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways involved depend on the specific biological context and the nature of the target.
相似化合物的比较
N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-fluorophenoxy)butanamide can be compared with other similar compounds, such as:
N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-chlorophenoxy)butanamide: This compound has a similar structure but with a chlorophenoxy group instead of a fluorophenoxy group. The presence of different halogens can affect the compound’s reactivity and biological activity.
N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-methylphenoxy)butanamide: The methyl group in place of the fluorine atom can lead to differences in lipophilicity and metabolic stability.
N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-nitrophenoxy)butanamide: The nitro group introduces additional electronic effects, potentially altering the compound’s chemical and biological properties.
These comparisons highlight the uniqueness of this compound, particularly in terms of its specific substituents and their impact on its overall behavior.
属性
分子式 |
C18H15ClFN3O3 |
|---|---|
分子量 |
375.8 g/mol |
IUPAC 名称 |
N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-fluorophenoxy)butanamide |
InChI |
InChI=1S/C18H15ClFN3O3/c1-2-15(25-14-9-7-13(20)8-10-14)16(24)21-18-22-17(26-23-18)11-3-5-12(19)6-4-11/h3-10,15H,2H2,1H3,(H,21,23,24) |
InChI 键 |
YMXNYFATGTYSJI-UHFFFAOYSA-N |
规范 SMILES |
CCC(C(=O)NC1=NOC(=N1)C2=CC=C(C=C2)Cl)OC3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-chloro-4-methylphenyl)-2-{[3-cyano-6-(furan-2-yl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B11331467.png)
![5-bromo-3-methyl-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11331471.png)
![(4-methoxyphenyl){4-[7-(2-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}methanone](/img/structure/B11331484.png)
![N-[5,7-bis(4-chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanamide](/img/structure/B11331487.png)
![2-ethoxy-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B11331493.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-(2,6-difluorophenyl)piperidine-4-carboxamide](/img/structure/B11331501.png)


![5-(3-bromophenyl)-1,3-dimethyl-6-(quinolin-3-yl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11331528.png)

![N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-3-methylbutanamide](/img/structure/B11331536.png)
![4-bromo-N-[4-(dimethylamino)benzyl]-N-(pyridin-2-yl)benzamide](/img/structure/B11331537.png)
![Methyl 4-[(1-benzoxepin-4-ylcarbonyl)amino]benzoate](/img/structure/B11331544.png)

